molecular formula C16H34O B12312759 n-Hexadecyl-15,15,16,16,16-d5 alcohol

n-Hexadecyl-15,15,16,16,16-d5 alcohol

Cat. No.: B12312759
M. Wt: 247.47 g/mol
InChI Key: BXWNKGSJHAJOGX-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hexadecyl-15,15,16,16,16-d5 alcohol, also known as 1-Hexadecanol-15,15,16,16,16-D5 or Cetyl-15,15,16,16,16-d5 alcohol, is a high-purity, selectively deuterated compound primarily utilized as a critical internal standard in quantitative mass spectrometry . This compound is chemically identical to its protonated counterpart, cetyl alcohol (1-hexadecanol), a fatty alcohol used extensively in cosmetic, pharmaceutical, and chemical synthesis research, but with five deuterium atoms replacing hydrogen at the terminal methyl group (positions 15, 15, 16, 16, 16) . This specific deuteration results in a distinct mass shift, making it an indispensable tool for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications, where it enables highly accurate quantification, tracking, and metabolic profiling of the native cetyl alcohol in complex biological or chemical matrices . The primary research value of this compound lies in its mechanism of action as a non-radioactive isotopic tracer. With a molecular formula of C16D5H29O and a molecular weight of 247.47 g/mol, it co-elutes chromatographically with the native compound but is easily distinguished by its higher mass-to-charge ratio, thereby minimizing ion suppression and matrix effects to provide robust and reliable analytical data . Researchers employ this deuterated standard in lipidomics studies, investigations into fatty alcohol metabolism, and in the development and validation of analytical methods for quality control in the production of cetostearyl alcohol and related compounds . This product is specified with a high isotopic enrichment of 98 atom % D and a minimum chemical purity of 98% . It is supplied for laboratory research applications only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H34O

Molecular Weight

247.47 g/mol

IUPAC Name

15,15,16,16,16-pentadeuteriohexadecan-1-ol

InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2

InChI Key

BXWNKGSJHAJOGX-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCO

Canonical SMILES

CCCCCCCCCCCCCCCCO

Origin of Product

United States

Synthetic Methodologies for Deuterium Labeled Long Chain Alcohols

Conventional and Emerging Approaches for Selective Deuteration of Alcohol Functionalities

The synthesis of deuterated alcohols often involves the introduction of deuterium (B1214612) at a late stage, targeting either the alcohol functionality directly or its immediate precursor.

Reductive Deuteration of Carbonyl Precursors, including Fatty Aldehydes and Acyl Chlorides

A primary and highly effective strategy for the synthesis of deuterated alcohols is the reductive deuteration of corresponding carbonyl compounds. For the synthesis of n-Hexadecyl-15,15,16,16,16-d5 alcohol, this would involve the reduction of a suitable 16-carbon carbonyl precursor that already contains the five deuterium atoms at the desired terminal positions.

One common approach is the reduction of a fatty aldehyde. While methods exist for the direct deuteration of the formyl C-H bond using D₂O and a ruthenium catalyst, achieving high incorporation often requires multiple iterations. A more direct route to the target molecule would involve the synthesis of hexadecanal-15,15,16,16,16-d5 and its subsequent reduction.

A more versatile and widely applicable method involves the reductive deuteration of acyl chlorides. mdpi.com This process utilizes samarium(II) iodide (SmI₂) and deuterated water (D₂O) as the deuterium source. The acyl chloride is readily prepared from the corresponding carboxylic acid. This method is notable for its high functional group tolerance and excellent levels of deuterium incorporation (often ≥98%). mdpi.com The reaction proceeds via a four-electron transfer process, forming a ketyl radical intermediate which is subsequently deuterated.

A plausible synthetic sequence for this compound using this methodology would start with a terminally modified carboxylic acid, which is then deuterated and subsequently converted to the target alcohol.

Catalytic Hydrogen-Deuterium Exchange Reactions Utilizing Deuterium Oxide (D₂O)

Direct hydrogen-deuterium (H-D) exchange on the alcohol itself represents an atom-economical approach to deuteration. researchgate.net Various transition metal catalysts have been developed to facilitate this exchange, using D₂O as an inexpensive and readily available deuterium source. researchgate.net

For primary alcohols, ruthenium, iridium, and manganese-based catalysts have shown significant promise for regioselective deuteration. caymanchem.com For instance, certain ruthenium catalysts can promote H/D exchange at the β-carbon position of alcohols. caymanchem.com However, achieving selective deuteration at the terminal C-15 and C-16 positions of n-hexadecyl alcohol through this method is challenging due to the lack of directing groups at that end of the long aliphatic chain. Most catalytic H-D exchange methods for alcohols tend to favor deuteration at the α- and β-positions relative to the hydroxyl group. acs.org Therefore, this approach is less suitable for the specific synthesis of this compound.

Regioselective Deuteration Strategies Applied to Aliphatic Chains

The primary challenge in synthesizing this compound lies in the precise installation of deuterium atoms at the terminus of a long aliphatic chain.

Control of Deuterium Incorporation at Specific Methylene (B1212753) and Methyl Positions (e.g., C-15, C-16 of n-Hexadecyl Alcohol)

Achieving regioselective deuteration at the C-15 and C-16 positions of a hexadecyl chain necessitates a synthetic strategy that begins with a precursor already bearing the deuterium labels or a precursor with functionality at the terminal end that allows for the introduction of deuterium. A practical approach involves starting with a shorter chain fatty acid that can be elaborated and deuterated at the appropriate stage.

For instance, a synthetic route could commence with a commercially available shorter chain ω-halo fatty acid. This allows for chain extension and subsequent introduction of the deuterated ethyl group. An alternative and more direct strategy would be to utilize a precursor like 16-hydroxyhexadecanoic acid or a derivative thereof. The terminal hydroxyl group can be oxidized to an aldehyde, which can then undergo a Wittig-type reaction with a deuterated ylide, followed by reduction.

A highly relevant precursor is deuterated palmitic acid (hexadecanoic acid). For example, palmitic acid-d9, where deuterium is located at the C13, C14, and C15 positions, is commercially available. nih.gov A similar synthetic strategy could be employed to create a 15,15,16,16,16-d5 labeled palmitic acid. The carboxylic acid group of this deuterated palmitic acid can then be reduced to the corresponding primary alcohol, this compound, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or by converting it to the acyl chloride followed by reductive deuteration as previously mentioned.

Optimization of Synthetic Pathways for High Deuterium Enrichment and Yield

For the reductive deuteration of acyl chlorides using SmI₂/D₂O, the reaction conditions are generally mild, and the yields are often high. Key to achieving high deuterium enrichment is the use of a significant excess of D₂O and ensuring the absence of protic impurities.

The following table outlines a hypothetical, yet plausible, synthetic pathway with expected yields and deuterium incorporation based on literature precedents for similar transformations.

StepReactionReagents and ConditionsExpected Yield (%)Deuterium Incorporation (%)
1Synthesis of a suitable C16 carboxylic acid precursore.g., from 14-bromotetradecanoic acid and a deuterated C2 synthon70-85>98
2Conversion to acyl chlorideOxalyl chloride or thionyl chloride90-95>98
3Reductive deuterationSmI₂, D₂O80-90>98

Analytical Characterization of Deuterated Products for Isotopic Purity and Positional Isomerism

The final step in any synthesis of a deuterated compound is the thorough characterization to confirm its structure, isotopic purity, and the precise location of the deuterium atoms. nih.gov A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the compound, which will be higher than the non-deuterated analogue due to the mass of the deuterium atoms. nih.gov For this compound, the molecular weight is expected to be approximately 247.47 g/mol , compared to 242.44 g/mol for the non-deuterated n-hexadecyl alcohol. The isotopic distribution pattern in the mass spectrum can be used to calculate the percentage of deuterium incorporation. nih.gov Fragmentation analysis in tandem mass spectrometry (MS/MS) can help to confirm the location of the deuterium atoms, as the fragmentation patterns of deuterated and non-deuterated alkyl chains can differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on C-15 and C-16 would be absent or significantly diminished. The integration of the remaining proton signals relative to an internal standard can provide a quantitative measure of deuterium incorporation.

²H NMR: Deuterium NMR spectroscopy provides direct evidence for the presence and location of deuterium atoms. A signal in the ²H NMR spectrum at the chemical shift corresponding to the C-15 and C-16 positions would confirm the successful deuteration at the desired locations.

¹³C NMR: In the carbon-13 NMR spectrum, the signals for the deuterated carbons (C-15 and C-16) will be split into multiplets due to C-D coupling and will have a lower intensity compared to the protonated carbons. This provides further confirmation of the position of deuteration.

The following table summarizes the key analytical data expected for this compound.

Analytical TechniqueExpected ObservationInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Molecular ion peak at m/z corresponding to C₁₆H₂₉D₅OConfirmation of molecular formula and overall deuterium incorporation
¹H NMR SpectroscopyAbsence or significant reduction of signals for protons at C-15 and C-16Confirmation of deuteration position and estimation of isotopic purity
²H NMR SpectroscopySignals in the aliphatic region corresponding to C-15 and C-16Direct detection and confirmation of deuterium location
¹³C NMR SpectroscopySplitting and reduced intensity of signals for C-15 and C-16Confirmation of deuteration position

Advanced Analytical Chemistry Applications of N Hexadecyl 15,15,16,16,16 D5 Alcohol

Quantitative Analysis in Complex Biological and Environmental Matrices

Accurate quantification of specific molecules in complex mixtures like blood plasma, tissues, or environmental soil samples is a significant challenge for analytical chemists. The sample matrix contains numerous compounds that can interfere with the analysis, leading to inaccurate results. clearsynth.com n-Hexadecyl-15,15,16,16,16-d5 alcohol is designed to overcome these challenges, particularly in the analysis of its non-deuterated analog, hexadecanol (B772), and other related long-chain fatty alcohols.

Role of Deuterated Internal Standards in Mass Spectrometry (MS)

In mass spectrometry-based quantitative analysis, an internal standard is an essential component for achieving precision and accuracy. aptochem.com The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound for the analysis of hexadecanol. aptochem.com These deuterated standards are invaluable because they exhibit nearly identical properties to the analyte, including extraction recovery, ionization response, and chromatographic retention time. aptochem.comtexilajournal.com

By adding a known quantity of the deuterated standard to a sample before processing, it acts as a control for variability during extraction, chromatography, and ionization. aptochem.com Because the standard and the analyte behave almost identically, any loss of analyte during sample preparation or any fluctuation in instrument signal will affect the standard to the same degree. texilajournal.com This allows the ratio of the analyte's signal to the standard's signal to be used for precise quantification, effectively compensating for matrix effects and improving method robustness. clearsynth.comtexilajournal.com Deuterium (B1214612) labeling is a frequently used and cost-effective method for synthesizing these standards compared to labeling with other stable isotopes like ¹³C or ¹⁵N. aptochem.comnih.gov

Table 1: Key Attributes of Deuterated Internal Standards in Mass Spectrometry
AttributeAdvantage in Quantitative AnalysisSupporting Rationale
Chemical & Physical SimilarityEnsures the standard and analyte behave almost identically during the entire analytical process.The primary difference is the mass, due to the substitution of hydrogen with deuterium. aptochem.com
Co-elutionBoth standard and analyte experience the same matrix effects (ion suppression or enhancement) at the same time. texilajournal.comMinor retention time shifts can sometimes occur, but they generally elute very closely. chromforum.org
Correction for Analyte LossCompensates for inconsistent recovery during sample preparation steps like extraction and precipitation. aptochem.comtexilajournal.comBy calculating the ratio of analyte to standard, any proportional loss is nullified.
Improved Precision & AccuracyReduces measurement errors and increases the reliability and robustness of the analytical method. clearsynth.comaptochem.comCorrects for variability in injection volume, ionization efficiency, and detector response. aptochem.com

In LC-MS, this compound is employed as an internal standard to enable accurate quantification of hexadecanol and related lipids in complex biological samples. mdpi.com The methodology involves adding a precise amount of the deuterated standard to both the calibration standards and the unknown samples. chromforum.org During LC-MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Because they co-elute, they are subjected to the same ionization conditions and matrix interferences. texilajournal.commdpi.com

Quantification is achieved by creating a calibration curve where the ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration. chromforum.org This ratio-based approach corrects for variations that can occur during sample preparation and injection, as well as for fluctuations in the MS signal due to ion suppression. aptochem.commdpi.com This technique is crucial for analyzing endogenous compounds in matrices like human serum, where extensive sample preparation is required, and analyte loss can be significant. texilajournal.commdpi.com While deuterated standards are highly effective, it is sometimes observed that they may elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "isotope effect," which must be considered during method development. chromforum.orgoup.com

GC-MS is another powerful technique where deuterated internal standards like this compound are critical for quantitative accuracy. The principles are similar to LC-MS: the standard co-elutes with the analyte and corrects for variability. aptochem.com This approach has proven effective for challenging applications, such as quantifying tire tread particles in environmental samples using pyrolysis-GC/MS. nih.govnih.govresearchgate.net In that research, deuterated standards of a similar polymeric structure were used to correct for variable analyte recovery caused by sample matrix effects and ion source fluctuations, resulting in a reliable and transferable protocol. nih.govnih.gov

When analyzing fatty alcohols, the sample often requires derivatization to increase volatility for GC analysis. The deuterated standard would undergo this derivatization alongside the analyte, correcting for inconsistencies in the reaction. In the mass spectrometer, the standard and analyte will have similar fragmentation patterns, but the molecular ions and key fragment ions will differ in mass, allowing for their distinct detection and measurement. researchgate.net Research has noted that in some cases, non-deuterated analytes can produce a higher instrument response than their equimolar deuterated analogs, a factor that requires careful evaluation during method validation to avoid quantification errors. researchgate.net

Standardization and Calibration in Quantitative Lipidomics

Lipidomics, the large-scale analysis of lipids, relies heavily on robust analytical methods to achieve accurate and reproducible quantification. acs.org The complexity of the lipidome and the prevalence of isomeric and isobaric species make this a significant challenge. The use of stable isotope-labeled internal standards is considered the gold standard for mitigating these issues and achieving accurate quantification. acs.orgbarbershoprelaxx.nl

In a typical quantitative lipidomics workflow, a suite of deuterated lipids is used, with each standard representing a specific lipid class. acs.org this compound would be the ideal internal standard for quantifying its endogenous analog, hexadecanol, and could also serve as a representative standard for the fatty alcohol class. Calibration is performed by creating multi-point calibration curves using the ratio of the endogenous lipid to the deuterated standard. barbershoprelaxx.nl This approach dramatically reduces inter-laboratory variability and helps harmonize data across different studies and platforms. acs.orgbarbershoprelaxx.nl Advanced platforms combine separation techniques like differential mobility spectrometry with tandem mass spectrometry (MRM) and a comprehensive set of deuterated internal standards to enable high-throughput, accurate, and precise lipid quantification. acs.org

Table 2: Example Calibration Scheme for Hexadecanol Quantification
Calibration LevelHexadecanol Concentration (ng/mL)n-Hexadecyl-d5 Alcohol Conc. (ng/mL)Expected Peak Area Ratio (Analyte/IS)
11.0500.02
25.0500.10
325.0500.50
4100.0502.00
5250.0505.00
6500.05010.00

Spectroscopic Investigations Leveraging Deuterium Labels

Beyond quantitative analysis, the isotopic label in this compound provides a powerful tool for detailed molecular investigations using spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Deuterium labeling is a widely used strategy in NMR spectroscopy, particularly for studying the structure and dynamics of large molecules like proteins or complex assemblies like cell membranes. nih.govcambridge.org The substitution of protons (¹H) with deuterons (²H) provides several advantages. First, it simplifies crowded ¹H-NMR spectra by removing the signals from the deuterated positions. nih.gov This spectral simplification allows for the unambiguous assignment and analysis of the remaining proton signals.

Furthermore, the presence of a deuteron (B1233211) influences the NMR signals of nearby nuclei, an effect known as an isotope shift. nih.govmit.edu These shifts are small but measurable and are highly sensitive to the local molecular conformation, such as dihedral angles and intermolecular distances. nih.govmit.edu By incorporating this compound into a lipid bilayer or a protein-lipid complex, researchers can use NMR to probe its specific conformation and dynamics within that environment. The deuterium label at the terminal end of the alkyl chain acts as a silent, non-perturbative reporter, providing unique insights into the molecular architecture and behavior of the system under investigation. nih.govnih.gov

Application in Vibrational Spectroscopy (IR, Raman) for Structural Assignments

The strategic incorporation of deuterium atoms into a molecule, as seen in this compound, serves as a powerful tool in vibrational spectroscopy for unambiguous structural assignments. The key principle lies in the mass difference between hydrogen (H) and its isotope deuterium (D). According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. The carbon-deuterium (C-D) bond is stronger and has a larger reduced mass than the carbon-hydrogen (C-H) bond, resulting in its vibrational modes (stretching and bending) appearing at lower frequencies in both Infrared (IR) and Raman spectra.

This predictable isotopic shift allows for the precise assignment of vibrational bands. For instance, in a complex molecule with multiple C-H bonds, selectively replacing specific hydrogens with deuterium causes the corresponding vibrational peaks to shift to a different, often less congested, region of the spectrum. In the case of this compound, the deuteration is at the terminal methyl (CH₃) and adjacent methylene (B1212753) (CH₂) groups of the hexadecyl chain. This allows researchers to isolate and identify the vibrational signatures of this specific end-group.

The analysis of the IR spectrum of the non-deuterated parent compound, 1-Hexadecanol (B1195841), shows characteristic C-H stretching and bending frequencies. nist.gov When analyzing the d5-analog, the C-D stretching vibrations are expected to appear in the 2100-2250 cm⁻¹ region, which is distinctly separate from the typical C-H stretching region (2850-3000 cm⁻¹). This clear separation helps in confirming the location of the deuterium labels and in studying the local environment and conformational properties of the molecule's terminus without ambiguity from other C-H signals along the hydrocarbon chain. researchgate.net Such selective deuteration is a well-established method for enhancing the precision of structural analysis in complex organic molecules. nih.gov

Table 1: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds

Vibrational ModeC-H Frequency Range (cm⁻¹)C-D Frequency Range (cm⁻¹)Isotopic Shift Rationale
Stretching (ν)2850 - 30002100 - 2250Increased reduced mass of the C-D bond lowers the vibrational frequency.
Bending (δ)1350 - 1480950 - 1100Similar to stretching, the heavier deuterium atom leads to lower frequency bending modes.

Method Development and Validation for Trace Analysis

The development of robust and reliable analytical methods is paramount for the accurate quantification of compounds at trace levels. For deuterated molecules like this compound, which often serve as internal standards in mass spectrometry-based assays, the validation process ensures that the method is fit for its intended purpose. This involves a systematic evaluation of the method's performance characteristics, addressing potential interferences and establishing its limits and reliability.

Considerations for Matrix Effects and Signal Suppression Mitigation in LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for quantitative bioanalysis due to its high sensitivity and selectivity. gimitec.com However, a significant challenge in LC-MS is the phenomenon of matrix effects, where co-eluting endogenous or exogenous components from the sample matrix alter the ionization efficiency of the target analyte. nih.gove-b-f.eu This can lead to either ion suppression (loss of signal) or ion enhancement, compromising the accuracy and reproducibility of the quantification. ugent.benih.gov

In the analysis of long-chain alcohols like this compound from biological matrices such as plasma, phospholipids (B1166683) are a primary source of matrix effects. gimitec.comresearchgate.net These lipids can co-elute with the analyte and interfere with the electrospray ionization (ESI) process by affecting droplet desolvation or competing for charge on the droplet surface. gimitec.com

Several strategies are employed to mitigate these effects:

Sample Preparation: The most direct approach is to remove interfering components before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are designed to separate lipids and other matrix components from the analyte. researchgate.net

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte's elution time from the regions where major matrix components elute is crucial. ugent.be This ensures the analyte enters the mass spectrometer source when it is relatively free from suppressive agents.

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as using this compound to quantify its non-deuterated analog (n-Hexadecanol), is the ideal internal standard. Because the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement. nih.gov By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to accurate quantification. nih.gov

Table 2: Strategies for Mitigating Matrix Effects in LC-MS

StrategyPrincipleApplication Example
Sample Preparation (e.g., LLE) Physically removes interfering substances (e.g., phospholipids, salts) from the sample prior to injection. researchgate.netExtracting a plasma sample with a non-polar solvent to isolate lipids while leaving behind proteins and salts.
Chromatographic Optimization Adjusting the mobile phase gradient and column chemistry to achieve temporal separation of the analyte from interfering matrix components. ugent.beEnsuring the target alcohol elutes several minutes after the bulk of phospholipids in a reversed-phase separation.
Stable Isotope-Labeled Internal Standard (SIL-IS) The SIL-IS co-elutes with the analyte and experiences identical matrix effects, allowing for correction through ratio-based calculation. nih.govAdding a known amount of n-Hexadecyl-d5 alcohol to a sample to quantify endogenous n-Hexadecanol.

Assessment of Precision, Accuracy, and Limit of Detection in Deuterated Alcohol Quantification

Method validation rigorously assesses the performance of an analytical procedure to ensure reliable results. For the quantification of a deuterated alcohol, key parameters include precision, accuracy, and the limit of detection (LOD).

Precision: This measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a set of replicate measurements. High precision indicates low random error.

Accuracy: This refers to the closeness of the mean of a set of results to the true or accepted reference value. It is often evaluated using spiked samples (a blank matrix to which a known quantity of the analyte has been added) and is expressed as the percentage recovery. High accuracy indicates low systematic error.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision and accuracy. A common method for its determination is to calculate the concentration that produces a signal-to-noise ratio of 3:1 or to measure the standard deviation of multiple blank sample measurements. nih.gov For trace analysis, a low LOD is essential.

These parameters are assessed under defined conditions during method validation to establish the method's capabilities and limitations. Isotope dilution mass spectrometry, which uses a deuterated standard like n-Hexadecyl-d5 alcohol, is renowned for its ability to achieve high precision and accuracy because the internal standard effectively corrects for both sample preparation variability and matrix-induced signal fluctuations. nih.gov

Table 3: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterMeasurementTypical Acceptance Criterion (for Bioanalysis)
Precision Relative Standard Deviation (RSD) or Coefficient of Variation (CV) from replicate analyses.Within-run and between-run RSD should be ≤15% (≤20% at the lower limit of quantification).
Accuracy Percent recovery of a known amount of analyte spiked into a blank matrix.The mean value should be within ±15% of the nominal concentration (±20% at the lower limit of quantification).
Limit of Detection (LOD) Concentration corresponding to a signal-to-noise ratio of approximately 3. nih.govMust be sufficiently low to detect the smallest expected concentrations of the analyte in study samples.

Mechanistic Biochemical and Metabolic Research Utilizing N Hexadecyl 15,15,16,16,16 D5 Alcohol

Elucidation of Long-Chain Fatty Alcohol Metabolism

The metabolism of long-chain fatty alcohols is a critical process involving both the breakdown of these molecules for energy and their use as building blocks for more complex lipids. The use of n-Hexadecyl-15,15,16,16,16-d5 alcohol has been instrumental in providing clear insights into these pathways.

Investigating Catabolic Pathways, including Oxidation to Corresponding Fatty Acids via Alcohol Dehydrogenase Systems

The primary catabolic fate of long-chain fatty alcohols is their oxidation to the corresponding fatty acids. This conversion is a crucial step in rendering them available for beta-oxidation and subsequent energy production. Studies utilizing this compound have allowed researchers to definitively track this oxidative process. By administering the labeled alcohol to cellular or in vivo models, scientists can monitor the appearance of the deuterated label in the palmitic acid pool. This demonstrates the direct conversion of hexadecanol (B772) to palmitic acid. The enzymatic machinery responsible for this oxidation involves fatty alcohol dehydrogenase (FADH) systems, which are part of the fatty alcohol cycle. The use of the stable isotope label helps to distinguish the newly formed fatty acid from the pre-existing unlabeled pool, providing a clear picture of the flux through this pathway.

Tracing Anabolic Incorporation into Complex Lipids and Energy Storage Molecules

Beyond catabolism, long-chain fatty alcohols are also key precursors in the synthesis of various complex lipids. This compound has been employed to trace the anabolic routes of hexadecanol. Following its administration, the deuterated hexadecyl moiety can be tracked as it is incorporated into different lipid classes. For instance, it can be esterified to a fatty acid to form a wax ester, or it can be used in the synthesis of ether lipids, such as plasmalogens, where the alcohol forms an ether linkage at the sn-1 position of the glycerol (B35011) backbone. Furthermore, after its oxidation to palmitic acid, the deuterated label can be traced into triacylglycerols (TAGs), the primary form of energy storage in lipid droplets, and into various phospholipids (B1166683) that constitute cellular membranes. This provides a dynamic view of how exogenous fatty alcohols are utilized for building essential cellular components and storing energy.

Insights into Lipid Turnover and Dynamics within Biological Systems

The constant synthesis, breakdown, and transport of lipids, collectively known as lipid turnover, are fundamental to cellular homeostasis. This compound provides a non-invasive method to probe these dynamic processes.

Tracking of Lipid Species in Cellular and Subcellular Compartments, such as Lipid Droplets and Membranes

By introducing this compound to cell cultures or organisms, researchers can follow the journey of the deuterium (B1214612) label into specific lipid species within different parts of the cell. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can separate and identify the labeled lipids. This allows for the quantification of newly synthesized lipids in organelles such as the endoplasmic reticulum, and their subsequent transport to and accumulation in lipid droplets and various cellular membranes, including the plasma membrane and mitochondrial membranes. This spatial and temporal resolution is critical for understanding lipid trafficking and the regulation of lipid distribution within the cell.

Characterization of Enzyme Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The replacement of hydrogen with deuterium at a specific position in a molecule can affect the rate of a chemical reaction if the bond to that atom is broken or altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying enzyme mechanisms.

In the context of this compound, the deuterium atoms are located at the terminal end of the alkyl chain. While the primary oxidation of the alcohol occurs at the C1 position, the presence of deuterium at the opposite end of the molecule is generally not expected to produce a significant primary KIE for the initial oxidation step. However, secondary KIEs could potentially be observed, providing subtle information about the enzyme's active site and transition state. More significantly, if the fatty acid resulting from the oxidation of this compound undergoes further metabolism that involves the terminal methyl group, such as in omega-oxidation, then a primary KIE could be observed for those subsequent enzymatic steps. This makes this deuterated compound a potentially valuable probe for studying the mechanisms of enzymes that act on the terminal end of long-chain fatty acids. The precise measurement of reaction rates with the labeled versus unlabeled substrate can thus provide unique insights into the transition states of enzymatic reactions that are otherwise difficult to study.

Probing the Mechanisms of Alcohol Dehydrogenases and Cytochrome P450 Systems

The deuteration at the terminal end of the hexadecyl chain in this compound makes it an ideal substrate for investigating the mechanisms of key oxidative enzyme systems, namely alcohol dehydrogenases (ADH) and cytochrome P450 (CYP) enzymes.

Cytochrome P450 enzymes, particularly the CYP4 family, are responsible for the ω-hydroxylation of fatty acids and alcohols, a critical step in their metabolism. nih.govwikipedia.orgnih.gov This reaction adds a hydroxyl group to the terminal (ω) carbon. wikipedia.orgnih.gov Research has shown that deuterating the ω-carbon of a fatty acid can shift the primary site of hydroxylation from the ω-position to the adjacent (ω-1) position. nih.gov This shift is a direct consequence of the KIE, as the enzymatic ferryl species finds the C-H bond at the (ω-1) position easier to break than the stronger C-D bond at the ω-position. Therefore, this compound can be used to probe the regioselectivity and active site topology of CYP4 enzymes that metabolize long-chain fatty alcohols.

Table 1: Application of Deuterated Alcohols in Mechanistic Enzyme Studies

Enzyme System Effect of Deuteration Mechanistic Insight
Alcohol Dehydrogenase (ADH) Slower rate of oxidation Confirms hydride transfer as a rate-limiting step
Cytochrome P450 (CYP) Shift in hydroxylation site (ω to ω-1) Probes regioselectivity and active site structure

Investigation of Mechanistic Aspects in Oxidative Stress and Lipid Oxidation Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. nih.gov Lipids, especially polyunsaturated fatty acids (PUFAs), are highly susceptible to damage by ROS through a process called lipid peroxidation. nih.govnih.govnih.gov This process involves a free radical chain reaction that can damage cell membranes and generate reactive aldehydes. mdpi.comyoutube.com

The use of deuterated fatty acids has emerged as a strategy to mitigate lipid peroxidation. By replacing reactive hydrogen atoms on PUFAs with deuterium, the C-D bond's greater strength makes it more resistant to abstraction by free radicals, thereby slowing down the lipid peroxidation chain reaction. nih.gov Studies have shown that dietary supplementation with deuterated PUFAs can reduce brain lipid peroxidation in animal models. nih.gov

This compound, after its anticipated metabolic conversion to the corresponding deuterated palmitic acid, can be used to investigate the role of specific fatty acids in lipid peroxidation and oxidative stress. By incorporating this stable isotope-labeled fatty acid into cellular lipids, researchers can trace its fate and assess its resistance to oxidative damage compared to its non-deuterated counterpart. This approach allows for a detailed examination of the mechanisms by which lipid peroxidation is initiated and propagated, and how specific modifications to lipid structure can confer protection against oxidative stress.

Table 2: Research Findings on Deuterated Lipids and Oxidative Stress

Research Area Key Finding Implication
Lipid Peroxidation Deuterated PUFAs reduce lipid peroxidation Slows the rate of free radical-mediated damage
Oxidative Stress Models Incorporation of deuterated fatty acids into membranes Allows for tracing the fate of lipids and assessing their stability

Application in Experimental Models for Understanding Biochemical Processes

The unique properties of this compound make it a versatile tool for studying biochemical processes in both simplified in vitro systems and complex whole-organism models.

In Vitro Enzymatic Assays and Cell Culture Models

In vitro enzymatic assays provide a controlled environment to study the kinetics and mechanisms of isolated enzymes. nih.govdss.go.thresearchgate.net this compound can be used as a substrate in assays with purified long-chain alcohol dehydrogenases or cytochrome P450 enzymes to precisely measure the kinetic isotope effect on reaction rates (Vmax) and substrate affinity (Km). nih.govnih.gov

Cell culture models, particularly hepatocytes, are invaluable for studying integrated metabolic pathways. nih.govnih.gov Techniques such as Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) utilize labeled fatty acids to trace their incorporation into various lipid classes and follow their subsequent metabolic transformations. nih.gov Following its conversion to deuterated palmitic acid, this compound can be introduced into cell culture media to study fatty acid uptake, esterification into complex lipids like triglycerides and phospholipids, and breakdown through beta-oxidation. nih.govnih.gov Comparing the metabolic fate of the deuterated versus non-deuterated compound can reveal the impact of the terminal deuteration on these pathways.

Table 3: Use of n-Hexadecyl-15,15,16,16,16-d5 Alcohol in In Vitro Models

Model System Application Information Gained
Purified Enzyme Assays Substrate for ADH and CYP enzymes Precise measurement of kinetic isotope effects
Hepatocyte Cultures (SILFAC) Tracer for fatty acid metabolism Dynamics of lipid synthesis, storage, and catabolism

Animal Model Systems for Metabolic Pathway Mapping and Lipid Profiling

Animal models, such as mice and rats, allow for the investigation of metabolic pathways in a whole-organism context. researchgate.netnih.govnih.gov The use of stable isotope tracers is a cornerstone of metabolic research in these systems. researchgate.netnih.govnih.gov this compound, once absorbed and metabolized to its corresponding fatty acid, can serve as a tracer to map the distribution and transformation of dietary long-chain fatty acids in vivo.

By administering the deuterated alcohol to animal models, researchers can use mass spectrometry-based lipidomics to track the incorporation of the deuterium label into various lipid pools in different tissues, such as the liver, adipose tissue, and muscle. researchgate.netnih.govlipidmaps.orgmdpi.com This allows for the quantitative analysis of fatty acid flux through different metabolic pathways, including storage in triglycerides, incorporation into membrane phospholipids, and oxidation for energy. researchgate.net Furthermore, this approach can elucidate how these pathways are altered in metabolic diseases like obesity and non-alcoholic fatty liver disease. nih.govmdpi.com Deuterium metabolic imaging (DMI) is another emerging technique that can non-invasively track the fate of deuterated substrates in vivo, offering real-time insights into metabolic processes. nih.gov

Table 4: Applications in Animal Model Systems

Technique Application Outcome
Stable Isotope Tracing Mapping the metabolic fate of hexadecanol/palmitate Understanding of fatty acid distribution and flux in various tissues
Lipidomics Profiling of deuterated lipid species Identification of key metabolic pathways and their regulation
Deuterium Metabolic Imaging (DMI) Non-invasive, real-time metabolic analysis Visualization of substrate uptake and breakdown in vivo

Interdisciplinary Research Perspectives and Future Directions

Integration of Deuterium (B1214612) Labeling with Advanced -Omics Technologies, including Lipidomics and Metabolomics

The advent of high-throughput -omics technologies has revolutionized the study of biological systems. In lipidomics and metabolomics, which focus on the global analysis of lipids and metabolites, the use of stable isotope-labeled compounds is crucial for achieving accurate and meaningful quantification. Deuterium-labeled molecules, such as n-Hexadecyl-15,15,16,16,16-d5 alcohol, are indispensable tools in this context.

The primary role of such compounds is to serve as internal standards. escholarship.org In mass spectrometry-based analyses, the abundance of an analyte is measured by its signal intensity, which can be affected by various factors during sample preparation and analysis. By adding a known quantity of a deuterated standard to a sample at the beginning of the workflow, variations can be normalized. escholarship.org The deuterated standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. This ensures that any loss of sample during extraction or fluctuations in instrument response affects both the analyte and the standard equally, leading to highly accurate quantification.

The choice of tracer molecule is critical and depends on the metabolic pathway being investigated. nih.gov While general tracers like deuterium oxide (D₂O) can label a wide array of biomolecules, pathway-specific tracers provide more targeted insights. nih.govgist.ac.krgist.ac.kr this compound can be used to trace the metabolic fate of long-chain fatty alcohols, which are precursors to waxes, ether lipids, and other important biomolecules. By tracking the incorporation of the deuterated hexadecanol (B772) into downstream products, researchers can map metabolic fluxes and understand how these pathways are altered in various physiological or pathological states. gist.ac.kr

A novel quantitative mass spectrometric method named "Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ)" has been developed for the relative quantification of lipids on a global scale. nih.gov This method, which uses partial metabolic labeling with D₂O, demonstrates the power of deuterium labeling for achieving high reproducibility and accuracy in lipidomics. nih.gov The use of specifically labeled compounds like this compound complements these global labeling strategies by enabling the detailed study of specific lipid subclasses.

Table 1: Applications of Deuterium-Labeled Compounds in -Omics

ApplicationDescriptionRelevance of this compound
Internal Standard A known quantity of a labeled compound is added to a sample to correct for analytical variability. escholarship.orgServes as an ideal internal standard for the quantification of endogenous hexadecanol and related long-chain alcohols in complex biological matrices.
Metabolic Tracer The labeled compound is introduced into a biological system, and its conversion into other molecules is monitored over time. nih.govAllows researchers to trace the pathways of fatty alcohol metabolism, including esterification, oxidation, and incorporation into complex lipids.
Flux Analysis Measures the rates of metabolic reactions within a biological system.By measuring the rate of incorporation of the deuterium label into various lipid pools, the flux through specific metabolic pathways can be determined.
Lipidome Quantification Enables the absolute or relative quantification of individual lipid species within the entire lipid profile of a cell or tissue. gist.ac.krnih.govFacilitates the precise measurement of changes in the levels of C16 fatty alcohol-containing lipids under different conditions.

Innovations in Deuterated Compound Synthesis for Enhanced Biological Probes and Research Tools

The utility of deuterated compounds is directly linked to the availability of efficient and selective synthetic methods. researchgate.net Historically, the synthesis of deuterated alcohols involved multi-step procedures using expensive and hazardous reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). These methods often lacked selectivity and generated significant chemical waste.

Recent innovations have focused on the development of catalytic systems that use deuterium oxide (D₂O) as an inexpensive, abundant, and environmentally benign deuterium source. researchgate.netresearchgate.net Transition metal catalysts, particularly those based on ruthenium, iron, and manganese, have shown remarkable efficiency in promoting the selective exchange of hydrogen for deuterium atoms in alcohol molecules. researchgate.netresearchgate.net

For example, researchers have developed methods for the regioselective deuteration of primary alcohols using ruthenium pincer complexes. researchgate.net These catalysts can selectively activate the C-H bonds at specific positions (e.g., the α-carbon adjacent to the hydroxyl group) and facilitate their exchange with deuterium from D₂O. researchgate.net Similarly, iron and manganese pincer complexes have been used for the selective deuteration of alcohols, offering a cost-effective and practical approach for synthesizing these valuable compounds. researchgate.net These modern catalytic methods are often performed under mild conditions and with low catalyst loadings, making them suitable for large-scale synthesis. researchgate.netresearchgate.net

The synthesis of a specifically labeled compound like this compound would likely involve a multi-step synthetic sequence. One plausible route would be to start with a precursor that already contains the terminal five-carbon unit, perform the deuteration on this smaller fragment using advanced catalytic methods, and then build the rest of the sixteen-carbon chain through standard organic chemistry reactions like cross-coupling or Grignard reactions. This modular approach allows for the precise placement of the deuterium label at the desired position.

Table 2: Comparison of Synthesis Methods for Deuterated Alcohols

MethodDeuterium SourceCatalyst/ReagentKey Advantages
Classical Reduction Deuterated reducing agents (e.g., LiAlD₄)Stoichiometric amounts of reagentWell-established for reducing carbonyls to deuterated alcohols.
Catalytic H-D Exchange D₂OTransition metals (e.g., Ru, Fe, Mn) researchgate.netresearchgate.netHigh selectivity, uses an inexpensive deuterium source, environmentally benign. researchgate.netresearchgate.net
Transfer Deuteration D₂O and a hydrogen donorIridium or Palladium catalysts mdpi.comAvoids the direct use of D₂ gas, often proceeds under mild conditions. mdpi.com
Borrowing Hydrogen D₂OHydrogen-transfer catalysts researchgate.netAllows for deuteration at both α and β positions of alcohols. researchgate.net

Expanding the Utility of Deuterated Long-Chain Alcohols in Specialized Analytical and Environmental Studies

The applications of deuterated long-chain alcohols extend beyond fundamental biological research into more specialized analytical and environmental fields. Their unique properties make them valuable tools for method development, environmental monitoring, and studies of biogeochemical cycles.

In environmental science, the analysis of pollutants and natural organic compounds in complex matrices like soil, sediment, and water requires robust and reliable analytical methods. mdpi.com Deuterated long-chain alcohols can serve as excellent internal standards for the quantification of their non-deuterated counterparts, which can be natural products or components of industrial products like detergents and plasticizers. google.com For instance, they can be used as internal standards in the analysis of agrochemical residues, ensuring accurate measurement of these compounds in environmental samples. researchgate.net

Furthermore, deuterated long-chain alcohols can be used as tracers to study the fate and transport of organic matter in the environment. Long-chain alcohols are components of plant waxes and microbial lipids, and their distribution in sediments can provide information about past ecosystems. mdpi.com By introducing a labeled compound like this compound into a controlled experimental system (e.g., a microcosm), scientists can track its degradation, transformation, and incorporation into microbial biomass or sediment organic matter. This provides direct insights into the rates and pathways of biogeochemical processes.

There is also growing interest in the microbial production of long-chain alcohols as biofuels. rsc.org Deuterated tracers can be used to probe the metabolic pathways in engineered microorganisms designed to produce these biofuels, helping to optimize production yields. rsc.org Similarly, in the cosmetics and food industries, where biosurfactants like sophorolipids (which contain a long-chain fatty acid or alcohol) are of interest, deuterated probes can help in understanding the biosynthesis and performance of these molecules. mdpi.com

Table 3: Specialized Applications of Deuterated Long-Chain Alcohols

FieldSpecific ApplicationExample
Environmental Analysis Internal standard for quantifying pollutants.Measuring the concentration of long-chain alcohol contaminants in river water using a deuterated analog for calibration. researchgate.net
Biogeochemistry Tracer for studying the fate of organic compounds.Tracking the degradation of plant-derived alcohols in soil to understand carbon cycling. mdpi.com
Biofuel Research Probing metabolic pathways in engineered microbes.Using a deuterated alcohol to measure the efficiency of its production by genetically modified E. coli. rsc.org
Industrial Biotechnology Characterizing the production of biosurfactants.Investigating the incorporation of fatty alcohols into glycolipid biosurfactants produced by yeast. mdpi.com

Q & A

Q. Basic Research Focus

  • Storage : Under inert gas (argon/nitrogen) at -20°C in amber glass vials to minimize photodegradation and isotopic exchange with atmospheric moisture .
  • Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic MS/NMR analysis to monitor deuterium retention and purity .
  • Handling : Use anhydrous solvents in reactions to avoid H/D exchange at the hydroxyl group .

How can deuterium-labeled n-Hexadecyl alcohol be utilized as an internal standard in mass spectrometry-based quantification of alcohol derivatives in biological matrices?

Q. Advanced Research Focus

  • Internal Standard Preparation : Co-elute the deuterated compound with target analytes (e.g., fatty alcohol metabolites) to correct for matrix effects and ionization efficiency .
  • Quantitative MS/MS : Use multiple reaction monitoring (MRM) transitions specific to the d5-labeled parent ion (e.g., m/z 247 → fragment ions). Calibration curves validate linearity (R² >0.99) across physiological concentration ranges .
  • Applications : Trace lipid metabolism in hepatic studies or surfactant biodegradation in environmental samples .

What chromatographic separation techniques effectively resolve this compound from its non-deuterated counterpart, and what column parameters optimize resolution?

Q. Basic Research Focus

  • Gas Chromatography (GC-FID) : Use polar stationary phases (e.g., DB-WAX) with temperature ramping (50°C to 280°C at 10°C/min). Deuterated compounds elute slightly earlier due to reduced van der Waals interactions .
  • Reverse-Phase HPLC : C18 columns with methanol/water gradients (70:30 to 95:5 over 20 min) achieve baseline separation. Retention time differences (~0.5–1 min) arise from deuterium’s hydrophobicity .
  • Validation : Spike recovery tests in synthetic mixtures confirm resolution (>1.5 Rs) and quantification limits (LOQ <10 ng/mL) .

How does deuterium labeling at terminal methyl groups impact the micellar behavior of n-Hexadecyl alcohol in surfactant studies?

Q. Advanced Research Focus

  • Critical Micelle Concentration (CMC) : Deuterium increases hydrophobicity, lowering CMC by ~10–15% compared to protiated analogs. Measured via surface tension assays .
  • Micelle Stability : Small-angle neutron scattering (SANS) reveals tighter packing in deuterated micelles due to reduced steric repulsion between alkyl chains .
  • Applications : Study transmembrane lipid exchange or drug delivery systems using deuterium as a contrast agent in neutron scattering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.